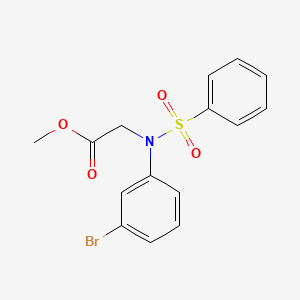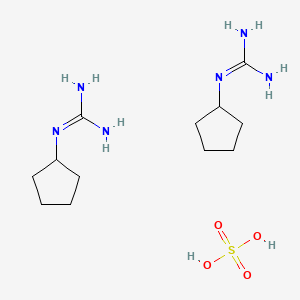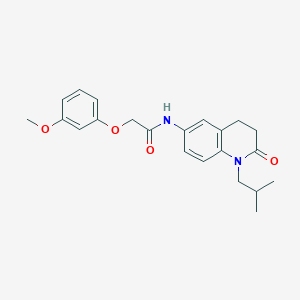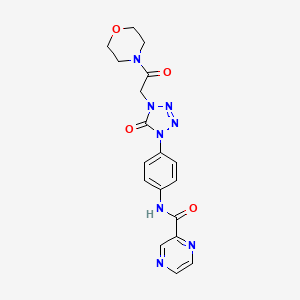
N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide, also known as CPP-ACP, is a synthetic peptide used in scientific research. It was first synthesized in 1997 by Reynolds et al. and has since been studied for its various applications in the field of dentistry and oral health.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- Research efforts have focused on the synthesis of substituted carboxamides and their derivatives due to their potential biological activities. For example, studies on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have identified them as potent and selective Met kinase inhibitors, suggesting the importance of carboxamide derivatives in medicinal chemistry (Schroeder et al., 2009).
Biological Activity
- The modification of carboxamide groups has been explored to enhance the biological activity of compounds. For instance, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been carried out, demonstrating the compounds' potential in biological applications (Özer et al., 2009).
Applications in Material Science
- The development of materials with specific functionalities often involves carboxamide derivatives. For instance, the preparation and characterization of EDTA-phenoxyamide modified glassy carbon electrodes have been reported, showcasing applications in electrochemical sensing and metal ion detection (Üstündağ & Solak, 2009).
Environmental Applications
- Studies on the bioremediation of environmental pollutants like Bisphenol A have utilized enzymes and compounds that may relate to the functional groups in N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide, indicating the potential for environmental applications (Chhaya & Gupte, 2013).
Eigenschaften
IUPAC Name |
N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23(24(17-9-10-18-24)19-11-3-1-4-12-19)25-21-15-7-8-16-22(21)27-20-13-5-2-6-14-20/h1-8,11-16H,9-10,17-18H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGHWAHJRMHJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B2918049.png)
![2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2918050.png)
![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2918053.png)
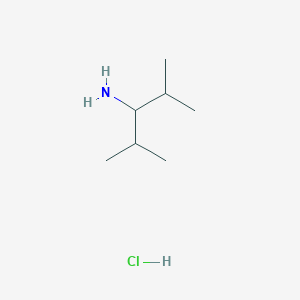
![[6-(Cyclohexyloxy)pyridin-3-yl]methanamine](/img/structure/B2918055.png)
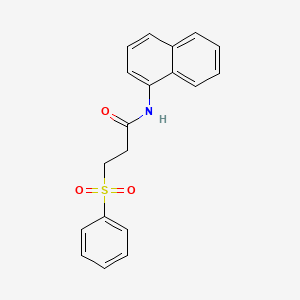
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2918059.png)
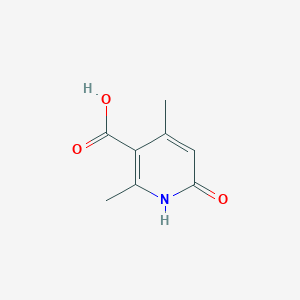
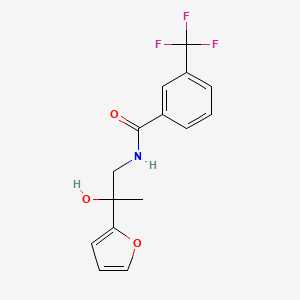
![Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride](/img/structure/B2918062.png)
